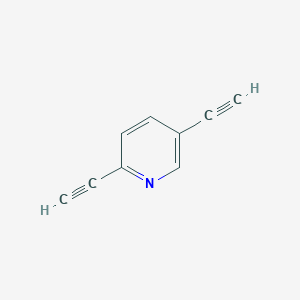
2,5-Diethynylpyridine
Overview
Description
2,5-Diethynylpyridine is a chemical compound with the molecular formula C9H5N . It has a molecular weight of 127.15 and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound has been explored in several studies. For instance, it has been used as a bridging unit in the construction of ferrocene-based molecular diodes . Another study reported the synthesis of novel bis- and tris-ferrocenylene macrocycles, containing a diethynylpyridine bridging group .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various computational methods, including density functional theory, time-dependent density functional theory, and constrained density functional theory . These studies have helped to advance our understanding of the electronic and optical properties of compounds that use this compound as a bridging unit .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, it has been used as a bridging unit in the construction of ferrocene-based molecular diodes . Another study reported the reaction of this compound with CF3CO2Ag and AgNO3, which resulted in the formation of organometallic networks .Physical And Chemical Properties Analysis
This compound has a molecular weight of 127.15 and a monoisotopic mass of 127.042198 Da . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Electronic and Optical Properties in Molecular Frameworks
2,5-Diethynylpyridine has been studied for its role in electronic and optical properties of molecular frameworks. A computational study on ferrocene-based molecular diodes, utilizing this compound as a bridging unit, explored its electronic transfer mechanisms. This study employed density functional theory and time-dependent density functional theory, advancing the understanding of experimental observations and demonstrating the compound's relevance in designing new electronic materials (Ding, Chen, & Wang, 2010).
Interaction with Dimesitylborane
This compound's reaction with dimesitylborane led to the formation of a novel tris-hydroboration product. This reaction, characterized by single-crystal X-ray diffraction, provides insights into the chemical interactions and potential applications of this compound in synthetic chemistry (Entwistle et al., 2004).
Optical Absorption and Fluorescence in Polymers
The synthesis of this compound based organic and PtII-σ-acetylide monomers and polymers has shown significant developments in optical absorption and fluorescence. These compounds exhibit strong fluorescence with notable quantum yields, indicating their potential in materials science, particularly in the fields of fluorescence and optical materials (Bunten & Kakkar, 1996).
Organometallic Networks and Coordination Chemistry
Studies on this compound have extended to the synthesis of organometallic networks. Utilizing different geometries of diethynylpyridines, researchers synthesized silver pyridyldiethynide complexes to investigate the relationship between ligand structure and the coordination network. This research is pivotal in understanding the structural aspects of coordination chemistry (Zhang et al., 2009).
Nanoelectronics Applications
This compound has been used as a reversible switching element in the construction of ferrocene-based molecular diodes. This novel strategy, focusing on electron-hopping mechanisms, highlights the potential of this compound in nanoelectronics and molecular electronics (Engtrakul & Sita, 2001).
Enhancing Conjugation via Quaternization
Quaternization of pyridine nitrogen in this compound based monomers, oligomers, and polymers leads to enhanced π-electron delocalization. This results in red shifts in UV–VIS absorption spectra, indicating applications in the field of conjugated polymers and materials with specific optical properties (Bunten & Kakkar, 1995).
Hydrogen Bonding Properties
The hydrogen bonding properties of this compound have been explored using IR spectroscopy. This study provides insights into the molecular interactions and potential applications in understanding and manipulating hydrogen bonding in chemical systems (Vojta, Kovačević, & Vazdar, 2015).
Mechanism of Action
Target of Action
It is known that the compound has been used in the formation of novel tris-hydroboration products .
Mode of Action
It has been used in the formation of a novel tris-hydroboration product from the reaction of dimesitylborane .
Biochemical Pathways
It has been involved in ethynyl hydroboration pathways in the formation of a novel tris-hydroboration product .
Result of Action
It has been used in the formation of a novel tris-hydroboration product .
Future Directions
The use of 2,5-Diethynylpyridine as a bridging unit in the construction of molecular structures, such as ferrocene-based molecular diodes, suggests potential future directions in the field of nanoscale electronic devices . The results of computational studies also demonstrate the usefulness of such approaches for the design of new electronic materials .
properties
IUPAC Name |
2,5-diethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c1-3-8-5-6-9(4-2)10-7-8/h1-2,5-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNNSWWCUMBUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572333 | |
| Record name | 2,5-Diethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137000-75-0 | |
| Record name | 2,5-Diethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Diethynylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,5-diethynylpyridine contribute to the development of molecular electronics?
A1: this compound shows promise as a key component in molecular diodes, specifically those based on ferrocene. [, ] Its asymmetric structure enables reversible switching between two states, essential for diode functionality. This switching behavior stems from changes in the electron transfer pathway facilitated by this compound. [, ]
Q2: What unique reactivity does this compound exhibit with dimesitylborane?
A2: this compound undergoes an unusual tris-hydroboration reaction with dimesitylborane. [] This reaction, confirmed by X-ray crystallography, results in the formation of 1-[(Mes)₂B]-2-[Z-1-[(Mes)₂B]ethylidene]-5-[E-[(Mes)₂B]vinyl]-1,2-dihydropyridine, a novel tris-hydroboration product. []
Q3: How does the incorporation of this compound influence the properties of polymers?
A3: this compound serves as a building block for synthesizing diverse polymers, including poly(aryleneethynylene)s (PAEs). [, , , ] Its incorporation enhances solubility in certain solvents like formic acid and contributes to interesting optical and electrochemical properties. For example, PAEs containing this compound display a main π-π* absorption peak around 330 nm and a d-d absorption peak near 450 nm. []
Q4: What role does this compound play in the formation of organometallic networks?
A4: this compound acts as a bridging ligand in the construction of silver(I) pyridyldiethynide complexes, leading to the formation of intricate organometallic networks. [] The geometry of these networks can be influenced by the interplay between the this compound ligand and the counter anions present. [] For instance, with silver trifluoroacetate, this compound forms a 2D network further bridged by trifluoroacetate anions into a 3D structure. []
Q5: Can computational chemistry provide insights into the behavior of this compound-based systems?
A5: Yes, computational techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to investigate the electronic and optical properties of this compound-containing ferrocene-based molecular diodes. [] These studies provide valuable information about electron transfer mechanisms and guide the design of novel electronic materials. []
Q6: How does this compound contribute to the synthesis of polymers with dithiafulvene units?
A6: this compound can be used as a starting material to create aldothioketenes, which then undergo cycloaddition polymerization to yield π-conjugated polymers containing electron-donating dithiafulvene units. [] These polymers exhibit interesting electrochemical properties due to the presence of both the dithiafulvene and pyridine moieties. []
Q7: Are there platinum-containing polymers that incorporate this compound?
A7: Yes, this compound can be incorporated into platinum-containing polymers. [] These organometallic polymers are synthesized by reacting a pre-formed poly(this compound) with a platinum precursor like (PnBu3)2PtPhCl. [] The resulting polymers have been characterized using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and ³¹P-NMR. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





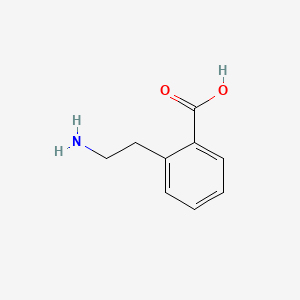
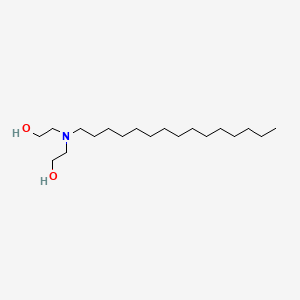
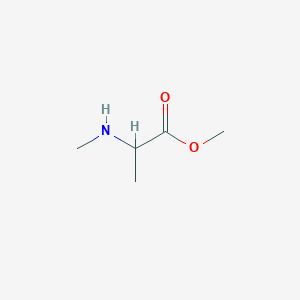


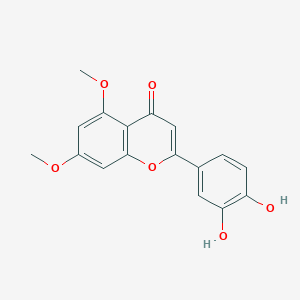
![2-Phenylthiazolo[5,4-c]pyridine](/img/structure/B1601803.png)
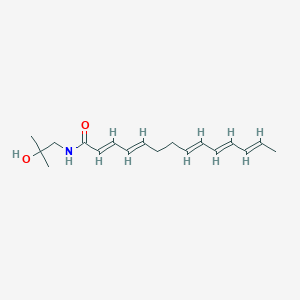
![3,6,8-Tribromoimidazo[1,2-a]pyrazine](/img/structure/B1601808.png)
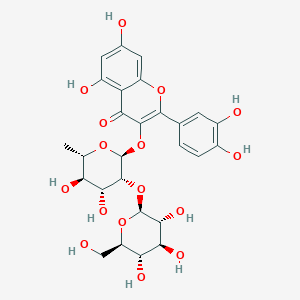
![5-Methylpyrazolo[1,5-A]pyridine](/img/structure/B1601812.png)
![[4-(Methoxymethyl)phenyl]methanol](/img/structure/B1601813.png)